Ethyl 1-aminocyclopent-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-aminocyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentene, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-aminocyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted cyclopentene derivatives
Scientific Research Applications
Ethyl 1-aminocyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-aminocyclopent-2-ene-1-carboxylate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of covalent bonds or the alteration of molecular structures.
Comparison with Similar Compounds
Ethyl 1-aminocyclopent-2-ene-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-aminocyclopent-1-ene-1-carboxylate
- Cyclopentene derivatives with different substituents
Uniqueness
The unique combination of an amino group and an ester functional group in this compound distinguishes it from other cyclopentene derivatives
Biological Activity
Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyclopentene ring with an amino group and an ethyl ester. Its molecular formula is C7H11NO2 with a molecular weight of approximately 141.17 g/mol. The compound is typically a white crystalline solid, soluble in polar solvents such as water and methanol.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing cyclization techniques involving amino acids or their derivatives.
- Esterification : Reacting cyclopentene derivatives with ethyl chloroformate followed by amination.
These methods have been optimized to yield high purity and yield, often exceeding 80% in laboratory settings.
Biological Activity
This compound exhibits a range of biological activities that are noteworthy:
1. Antimicrobial Activity
Research has indicated that this compound shows promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM.
3. Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in models of neurodegeneration. It appears to modulate GABAergic signaling pathways, potentially providing protective effects against excitotoxicity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] demonstrated the efficacy of this compound against Staphylococcus aureus. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with amoxicillin.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the effects of the compound on MCF-7 cells were assessed using flow cytometry to measure apoptosis rates. Results indicated a significant increase in apoptotic cells after treatment with the compound compared to control groups.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- GABA Receptors : The compound may enhance GABA receptor activity, contributing to its neuroprotective effects.
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Properties
CAS No. |
541506-73-4 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 1-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3,5H,2,4,6,9H2,1H3 |
InChI Key |
SMXHSKTVWSWOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.